Allyl isothiocyanate

C4H5NS

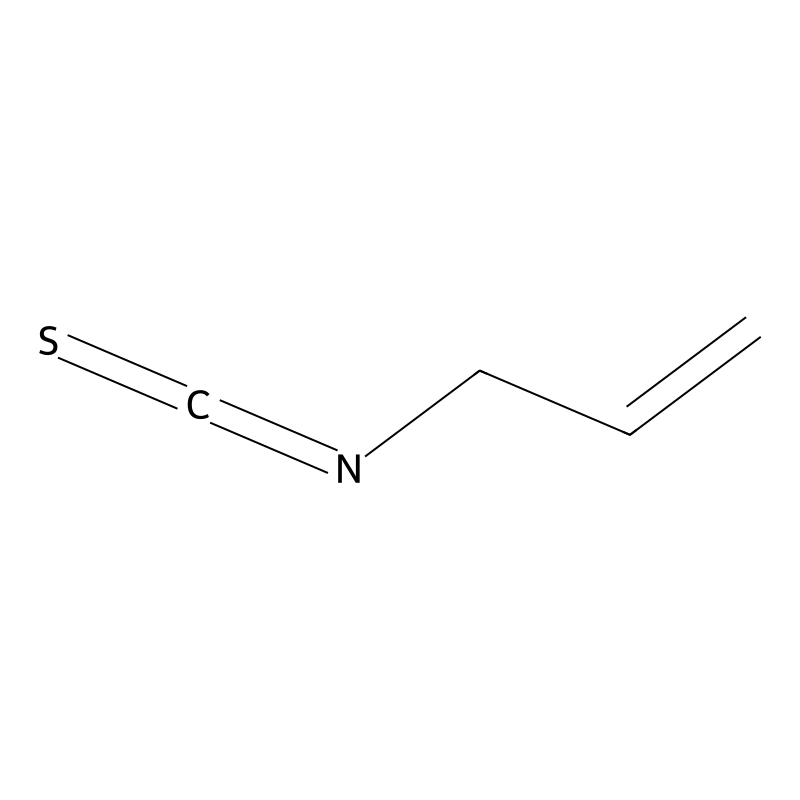

CH2=CHCH2N=C=S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H5NS

CH2=CHCH2N=C=S

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2,000 mg/L at 20 °C

Very soluble in benzene, ethyl ether, ethanol

Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol

SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE

Soluble in alcohol, ether, carbon disulfide

2 mg/mL at 20 °C

Solubility in water: poor

Slightly soluble in water; Soluble in ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Anticancer Activity

Scientific Field: Bioengineering

Application Summary: AITC is a phytochemical abundantly present in cruciferous vegetables like cabbage, broccoli, mustard, wasabi, and cauliflower. Its clinical application still faces challenges due to factors like low aqueous solubility, instability, and low bioavailability.

Methods of Application: AITC is stored stably in the plant as its precursor sinigrin, which is physically separated from myrosin cells containing myrosinase.

Results or Outcomes: The anticancer activity of AITC against several cancer models is summarized from the literature.

Regulation of Oxidative Stress, Inflammation, Cell Proliferation, and More

Scientific Field: Histochemistry and Cell Biology

Application Summary: AITC regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways.

Methods of Application: AITC is a natural compound present in all plants of the Cruciferae family.

Results or Outcomes: AITC exhibits multiple pharmacological properties among which its anticancer activity is the most significant for cancer treatment.

Insecticide and Anti-mold Agent

Scientific Field: Agriculture and Food Industry

Application Summary: Synthetic AITC is used as an insecticide, anti-mold agent, bacteriocide, and nematicide.

Methods of Application: AITC is produced commercially by the reaction of allyl chloride and potassium thiocyanate.

Anti-inflammatory Effect

Scientific Field: Biochemistry

Application Summary: AITC has an anti-inflammatory effect by inhibiting the NF-κB p65 nuclear translocation and reducing the expression of TNFα, IL-1β, and iNOS in cultured RAW264.7 macrophages.

Results or Outcomes: AITC exhibits multiple pharmacological properties among which its anti-inflammatory activity is significant.

Antimicrobial and Shelf Life Extender in Food Packaging

Scientific Field: Food Science and Technology

Application Summary: AITC vapor is used as an antimicrobial and shelf life extender in food packaging.

Methods of Application: AITC is produced commercially by the reaction of allyl chloride and potassium thiocyanate.

Results or Outcomes: The use of AITC vapor in food packaging has been shown to effectively extend the shelf life of food products and reduce the risk of microbial contamination.

Fire Alarms for the Deaf

Scientific Field: Safety Engineering

Application Summary: AITC is used in fire alarms for the deaf.

Results or Outcomes: The use of AITC in fire alarms for the deaf has been shown to be an effective method of alerting individuals to the presence of a fire.

Allyl isothiocyanate is a naturally occurring organic compound with the chemical formula C₄H₅NS. It is an unsaturated isothiocyanate known for its strong pungent flavor and aroma, which are characteristic of various cruciferous vegetables, including mustard, horseradish, and wasabi. This compound is primarily responsible for the sharp taste associated with these foods and has been utilized for its flavoring properties in culinary applications. Allyl isothiocyanate is a colorless oil that is slightly soluble in water but more soluble in organic solvents .

The compound is produced naturally from the enzymatic hydrolysis of glucosinolates, specifically sinigrin, found in mustard seeds. When the seeds are damaged, the enzyme myrosinase is released, leading to the formation of allyl isothiocyanate as a defense mechanism against herbivores .

AITC's mechanism of action involves its interaction with TRPA1 and TRPV1 ion channels. These channels are present in sensory neurons throughout the body, including the eyes, nose, and respiratory tract. When AITC binds to these channels, it triggers a calcium influx, leading to the activation of sensory neurons and the perception of irritation, burning, and pain. This explains the tearing, burning sensation, and coughing experienced when exposed to horseradish or wasabi.

- Skin and Eye Irritation: Direct contact with AITC can cause irritation, redness, and burning of the skin and eyes.

- Respiratory Irritation: Inhalation of concentrated AITC vapors can irritate the respiratory tract, causing coughing, wheezing, and difficulty breathing.

- Flammability: AITC has a flash point of 135 °F (57 °C) and is considered a flammable liquid.

Precautions:

- Handle concentrated AITC with proper personal protective equipment (gloves, goggles, and respiratory protection).

- Store AITC in a cool, well-ventilated area away from heat and ignition sources.

In aqueous solutions, allyl isothiocyanate can decompose to produce various by-products, including thiourea derivatives and other thiocarbamoyl compounds. The hydrolysis of allyl isothiocyanate yields allylamine, which further underscores its reactivity in biological and chemical systems .

Allyl isothiocyanate can be synthesized through several methods:

- Commercial Synthesis: The most common method involves the reaction of allyl chloride with potassium thiocyanate:This process yields synthetic allyl isothiocyanate, often referred to as synthetic mustard oil .

- Natural Extraction: Allyl isothiocyanate can also be extracted from mustard seeds through dry distillation or by enzymatic hydrolysis of glucosinolates present in these seeds .

- Decomposition Reactions: Under certain conditions, allyl isothiocyanate can decompose into other compounds like allylamine when subjected to hydrolysis .

Allyl isothiocyanate has diverse applications across various fields:

- Culinary Uses: It serves as a flavoring agent in foods due to its pungent taste.

- Agricultural Uses: Employed as an insecticide and bactericide for crop protection.

- Medical Uses: Used in topical ointments as a rubefacient (counterirritant) and in formulations for treating skin conditions.

- Food Preservation: Acts as an antimicrobial agent to extend the shelf life of food products .

Studies have shown that allyl isothiocyanate interacts with biological systems notably through its effects on ion channels TRPA1 and TRPV1, which mediate pain and irritation responses. This interaction contributes to its pungent flavor profile and potential therapeutic effects . Additionally, research indicates that allyl isothiocyanate may influence metabolic pathways related to cancer prevention by modulating enzyme activity in hepatic tissues .

Allyl isothiocyanate shares structural similarities with other compounds within the isothiocyanate family. Below are some similar compounds along with their unique characteristics:

| Compound | Source | Unique Features |

|---|---|---|

| Phenethyl Isothiocyanate | Horseradish | Stronger flavor; primarily used in culinary applications |

| Benzyl Isothiocyanate | Mustard | Exhibits antimicrobial properties; used in food safety |

| 2-Phenylthiosemicarbazide | Synthetic | Potential antitumor activity; less pungent than allyl |

Allyl isothiocyanate's uniqueness lies in its potent pungency and specific biological activities that distinguish it from other similar compounds. Its effectiveness as a pest repellent and potential health benefits further enhance its significance compared to its counterparts .

Allyl isothiocyanate possesses the molecular formula C₄H₅NS with a molecular weight of 99.15 g/mol [1] [2] [3]. The compound exists as a linear molecule with the International Union of Pure and Applied Chemistry systematic name 3-isothiocyanatoprop-1-ene [2] [4]. The chemical structure features an allyl group (CH₂=CH-CH₂-) linked to an isothiocyanate functional group (-N=C=S), which confers the characteristic reactivity and biological properties of this compound.

The stereochemical complexity of allyl isothiocyanate arises from its conformational flexibility. Microwave spectroscopy studies combined with quantum chemical calculations have identified two major conformers that arise due to variation in the carbon-carbon-carbon-nitrogen and carbon-carbon-nitrogen-carbon dihedral angles [5] [6] [7]. The global minimum energy conformer exhibits a carbon-nitrogen-carbon bond angle of 152.6(3)° [5] [6], which is approximately 15° larger than the analogous allyl isocyanate compound. This difference reflects a change in nitrogen hybridization from approximately sp character in allyl isothiocyanate to sp¹·⁵ character in allyl isocyanate [5] [6].

Nuclear magnetic resonance spectroscopy reveals distinctive structural features of the molecule. The ¹H nuclear magnetic resonance spectrum displays vinyl protons at δ 5.2-6.0 parts per million and methylene protons at δ 4.2 parts per million [8] [9] [10]. A particularly noteworthy feature is the near-silence of the isothiocyanate carbon in ¹³C nuclear magnetic resonance spectra, which results from the conformational dynamics and large amplitude motion in the carbon-carbon-nitrogen-carbon dihedral angle [8] [9] [10]. This phenomenon is attributed to the extreme broadening of the ¹³C nuclear magnetic resonance signal caused by structural flexibility of every conformer.

The molecular structure exhibits a dipole moment of 3.30 Debye [11], indicating significant charge separation within the molecule. The compound possesses characteristic bond lengths including a nitrogen-carbon bond length of 1.218 Angstrom and a carbon-sulfur bond length of 1.557 Angstrom [12], which are consistent with the cumulative double bond system inherent in the isothiocyanate functional group.

Thermodynamic Properties and Stability Profiles

The thermodynamic properties of allyl isothiocyanate demonstrate its volatility and thermal characteristics. The compound exhibits a melting point ranging from -80°C to -102.5°C [1] [13] [14] and a boiling point between 150-154°C [1] [3] [13]. The density at 25°C ranges from 1.013 to 1.020 g/mL [3] [13] [14], with a refractive index of 1.529 [3] [14]. The vapor pressure at 25°C is 3.7 mmHg [13] [15], indicating moderate volatility under ambient conditions.

The heat of vaporization has been determined to be 47.6 kJ/mol [16], which reflects the intermolecular forces present in the liquid phase. The surface tension is measured at 33.97 dyn/cm [11], providing insight into the cohesive forces at the liquid-air interface. The flash point of 46°C [13] [14] indicates that the compound requires careful handling due to its flammability characteristics.

Thermal stability studies reveal that allyl isothiocyanate undergoes complex degradation pathways when subjected to elevated temperatures. Research on thermal degradation in aqueous solution at 100°C for one hour identified numerous decomposition products including diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, allyl thiocyanate, and various heterocyclic sulfur compounds [17] [18]. The major degradation product in the aqueous phase is N,N'-diallylthiourea, which forms through hydrolysis of allyl isothiocyanate to allylamine followed by subsequent reaction with another molecule of allyl isothiocyanate [17] [18].

The decomposition kinetics follow first-order kinetics in low concentration ranges below 1.6 millimolar, with the degradation process explained by nucleophilic attack of water molecules and hydroxide ions on the allyl isothiocyanate molecule [19]. Temperature and pH are critical factors influencing decomposition rates, with alkaline conditions and elevated temperatures accelerating the breakdown process [18] [20]. Commercial formulations often contain stabilizers such as α-tocopherol at 0.01% concentration to enhance shelf life [14].

Solubility Characteristics and Partition Coefficients

The solubility profile of allyl isothiocyanate reflects its moderate polarity and hydrophobic character. The compound exhibits limited water solubility of 2000 mg/L at 20°C [13] [21] [22], classifying it as sparingly soluble in aqueous media. This relatively low aqueous solubility is consistent with the compound's lipophilic nature and the presence of the hydrophobic allyl group.

The octanol-water partition coefficient, expressed as log P, ranges from 2.11 to 2.15 [21] [15], with the partition coefficient value of 23 [23] indicating significant preference for the organic phase over the aqueous phase. This hydrophobic character influences the compound's distribution and bioavailability in biological systems. The soil organic carbon-water partition coefficient (Koc) is 260 mL/g [22], suggesting moderate mobility in soil environments.

Environmental fate studies indicate a bioconcentration factor of 12 [22], suggesting low potential for bioaccumulation in aquatic organisms. The relatively short half-lives for volatilization from model river systems (6.5 hours) and model lakes (5 days) demonstrate rapid environmental dissipation [22]. However, adsorption to suspended solids and sediment can extend the volatilization half-life to approximately 30 days in pond environments [22].

The thermodynamics of partitioning behavior have been extensively studied across various systems. Research on oil/air, oil/water, and octanol/water partitioning reveals stronger preference for oil or octanol phases compared to air or water phases due to the hydrophobic nature of the compound [24]. Temperature effects show that partitioning coefficients increase with temperature in organic phases while decreasing in aqueous phases [24].

Solubility in organic solvents is considerably higher than in water, with the compound being miscible in many organic solvents including ethanol, ethyl ether, chloroform, and benzene [22]. This broad solubility in organic media facilitates its use in various industrial applications and extraction processes.

Spectroscopic Identification Methods

Infrared spectroscopy provides definitive identification of allyl isothiocyanate through characteristic vibrational bands. The most diagnostic feature is the isothiocyanate stretching vibration at approximately 2080 cm⁻¹ [25] [26], which represents the antisymmetric stretching of the nitrogen-carbon-sulfur functional group. Additional characteristic bands include the carbon-carbon double bond stretching vibration at 1622 cm⁻¹ [27] and carbon-hydrogen stretching vibrations at 3101 cm⁻¹ [27]. The hydroxyl stretching vibration observed at 3582 cm⁻¹ and carbonyl stretching at 1726 cm⁻¹ in some samples may indicate the presence of impurities or degradation products [27].

Mass spectrometry provides molecular identification through characteristic fragmentation patterns. The molecular ion peak appears at m/z 99, corresponding to the molecular weight [28] [29]. The base peak occurs at m/z 41, with significant fragments at m/z 39 and 72 [28] [29]. These fragmentation patterns are consistent with loss of the isothiocyanate group and subsequent rearrangements of the allyl moiety.

Nuclear magnetic resonance spectroscopy offers detailed structural information despite the inherent challenges associated with the isothiocyanate functional group. The ¹H nuclear magnetic resonance spectrum exhibits well-resolved signals for the vinyl protons in the range of δ 5.2-6.0 parts per million and the methylene protons at δ 4.2 parts per million [8] [9] [10]. The ¹³C nuclear magnetic resonance spectrum presents unique challenges due to the near-silence of the isothiocyanate carbon, which results from rapid conformational exchange and large amplitude molecular motions [8] [9] [10].

Gas chromatography-mass spectrometry represents the most commonly employed analytical method for quantitative determination of allyl isothiocyanate in food products and biological samples [30] [31]. For liquid chromatography applications, derivatization strategies using N-(tert-butoxycarbonyl)-L-cysteine methyl ester enable ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with limits of quantification as low as 0.842 nanomolar [30] [31].

Ultraviolet-visible spectroscopy has limited utility for allyl isothiocyanate identification due to the absence of significant chromophores in the ultraviolet region [22]. The compound does not exhibit strong electronic transitions in the commonly accessible spectral range, making this technique unsuitable for routine analysis.

Advanced spectroscopic techniques including Fourier transform microwave spectroscopy have been employed to study conformational dynamics and determine precise molecular structures [5] [6] [7]. These studies have revealed detailed information about rotational constants, dipole moment components, and isotopologue substitution patterns that provide comprehensive characterization of the molecular structure and dynamics.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅NS | [1] [2] [3] |

| Molecular Weight (g/mol) | 99.15 | [1] [2] [3] |

| CAS Registry Number | 57-06-7 | [1] [2] [3] |

| IUPAC Name | 3-isothiocyanatoprop-1-ene | [2] [4] |

| InChI Key | ZOJBYZNEUISWFT-UHFFFAOYSA-N | [2] [4] |

| SMILES | C=CCN=C=S | [2] [4] |

| Physical State | Liquid | [3] [14] |

| Color | Colorless to light amber | [3] [14] |

| Odor | Pungent, mustard-like | [1] |

Table 2: Physical Properties and Thermodynamic Data

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | -80 to -102.5 | [1] [13] [14] |

| Boiling Point (°C) | 150-154 | [1] [3] [13] |

| Density (g/mL at 25°C) | 1.013-1.020 | [3] [13] [14] |

| Refractive Index (n₂₀/D) | 1.529 | [3] [14] |

| Flash Point (°C) | 46 | [13] [14] |

| Vapor Pressure (mmHg at 25°C) | 3.7 | [13] [15] |

| Heat of Vaporization (kJ/mol) | 47.6 | [16] |

| Surface Tension (dyn/cm) | 33.97 | [11] |

| Dipole Moment (D) | 3.30 | [11] |

Table 3: Solubility and Partition Coefficients

| Property | Value | Reference |

|---|---|---|

| Water Solubility (mg/L at 20°C) | 2000 | [13] [21] [22] |

| Log P (octanol/water) | 2.11-2.15 | [21] [15] |

| Partition Coefficient (octanol/water) | 23 | [23] |

| Soil Organic Carbon-Water Partition Coefficient (Koc, mL/g) | 260 | [22] |

| Bioconcentration Factor (BCF) | 12 | [22] |

| Stability in Water | pH and temperature dependent | [17] [18] [20] |

| Hydrolysis Rate | Fully degraded within 80 min at pH 8 | [22] |

Table 4: Spectroscopic Properties

| Technique | Key Features/Values | Reference |

|---|---|---|

| ¹H NMR | Vinyl protons: δ 5.2-6.0 ppm; CH₂: δ 4.2 ppm | [8] [9] [10] |

| ¹³C NMR | Near-silence of isothiocyanate carbon due to conformational dynamics | [8] [9] [10] |

| IR Spectroscopy (NCS stretch) | ~2080 cm⁻¹ (characteristic NCS stretch) | [25] [26] |

| IR Spectroscopy (C=C stretch) | 1622 cm⁻¹ | [27] |

| IR Spectroscopy (C-H stretch) | 3101 cm⁻¹ | [27] |

| Mass Spectrometry (m/z) | Molecular ion: 99; Base peak: 41; Fragment: 39 | [28] [29] |

| UV-Vis Spectroscopy | No significant chromophores in UV region | [22] |

Table 5: Conformational and Structural Data

| Property | Value | Reference |

|---|---|---|

| Number of Conformers | 2 major conformers | [5] [6] [7] |

| Global Minimum Structure | Conformer I | [5] [6] [7] |

| CCCN Dihedral Angle (°) | Variable due to conformational dynamics | [9] [5] |

| CCNC Dihedral Angle (°) | Variable due to large amplitude motion | [9] [5] |

| CNC Bond Angle (°) | 152.6(3) | [5] [6] |

| N-C Bond Length (Å) | 1.218 | [12] |

| C=S Bond Length (Å) | 1.557 | [12] |

| Hybridization at Nitrogen | ~sp character | [5] [6] |

The glucosinolate-myrosinase system, often termed the "mustard oil bomb," represents one of the most sophisticated chemical defense mechanisms in the plant kingdom [1]. This binary system operates through the spatial separation of glucosinolates and their hydrolyzing enzymes, myrosinases, within plant tissues. Upon tissue disruption, these components interact to produce bioactive compounds, including allyl isothiocyanate [1] [2].

The system's core functionality depends on the enzymatic hydrolysis of glucosinolates, specifically sinigrin in the case of allyl isothiocyanate production. Sinigrin, chemically known as 2-propenyl glucosinolate, serves as the primary precursor for allyl isothiocyanate formation in Brassicaceae plants [3] [4]. This glucosinolate is predominantly found in black mustard seeds (Brassica nigra), brown Indian mustard (Brassica juncea), and various other cruciferous vegetables [4] [5].

The cellular organization of the glucosinolate-myrosinase system varies significantly across Brassicaceae species. In mature Arabidopsis leaves, classical myrosinases TGG1 and TGG2 accumulate in specialized myrosin cells, while glucosinolates are stored in separate S-cells [1]. This dual-cell organization ensures rapid activation of chemical defenses upon tissue damage while preventing autotoxicity under normal conditions [1].

Table 1: Glucosinolate-Myrosinase System Variations Across Brassicaceae Species

| Plant Species | Predominant Glucosinolates | Myrosinase Type | Allyl Isothiocyanate Formation | Primary Tissue Location |

|---|---|---|---|---|

| Brassica oleracea (Broccoli) | Glucoraphanin, Gluconapin, Glucobrassicin | Classical (TGG1, TGG2) | Low-Moderate | Inflorescences |

| Brassica oleracea (Brussels sprouts) | Sinigrin, Glucobrassicin, Gluconapin | Classical (TGG1, TGG2) | High | Leaves, Buds |

| Brassica oleracea (Cabbage) | Sinigrin, Glucobrassicin | Classical (TGG1, TGG2) | High | Leaves |

| Brassica oleracea (Cauliflower) | Sinigrin, Glucobrassicin | Classical (TGG1, TGG2) | High | Inflorescences |

| Brassica oleracea (Kale) | Sinigrin, Glucobrassicin | Classical (TGG1, TGG2) | High | Leaves |

| Brassica juncea (Mustard) | Sinigrin, Glucobrassicanapin | Classical | Very High | Seeds, Leaves |

| Brassica rapa (Turnip) | Glucobrassicanapin, Gluconapin, Glucobrassicin | Classical | Moderate | Leaves, Tubers |

| Brassica nigra (Black mustard) | Sinigrin | Classical | Very High | Seeds |

| Sinapis alba (White mustard) | Sinigrin | Classical | High | Seeds |

| Arabidopsis thaliana | Methylsulfinylalkyl glucosinolates, Indole glucosinolates | Classical (TGG1-TGG6), Atypical (PEN2, PYK10) | Variable | Leaves, Roots |

The evolutionary development of the glucosinolate-myrosinase system in Brassicaceae represents a sophisticated adaptation to environmental pressures. The system likely evolved from ancestral plants that first accumulated glucosinolates in stomatal guard cells, with subsequent development of specialized myrosin cells along leaf veins [1]. This evolutionary progression enabled more efficient deployment of chemical defenses while maintaining cellular integrity.

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of glucosinolates involves two distinct classes of myrosinases: classical and atypical myrosinases. Classical myrosinases, including TGG1 through TGG6 in Arabidopsis, belong to the glycoside hydrolase family 1 and feature a characteristic (β/α)8 barrel structure [1] [6]. These enzymes require L-ascorbate as a cofactor and demonstrate broad substrate specificity toward glucosinolates [1] [7].

The catalytic mechanism of classical myrosinases involves a two-step process. Initially, a glutamate residue in the active site performs nucleophilic attack on the thioglucoside bond, releasing D-glucose and forming a glucosyl-enzyme intermediate [1] [6]. Subsequently, a glutamine residue facilitates hydrolysis of this intermediate with ascorbate assistance, promoting glucose release [1] [7]. The resulting unstable aglycone undergoes spontaneous Lossen rearrangement to form the final isothiocyanate product [6].

Atypical myrosinases, represented by PEN2/BGLU26 and PYK10/BGLU23, differ significantly from their classical counterparts. These enzymes feature two catalytic glutamate residues and do not require ascorbate as a cofactor [1]. Additionally, atypical myrosinases possess enhanced substrate specificity, particularly toward indole glucosinolates, and can hydrolyze O-glucosides in addition to glucosinolates [1].

Table 2: Enzymatic Hydrolysis Mechanisms in Glucosinolate Breakdown

| Enzyme Type | Catalytic Mechanism | Cofactor Requirement | Substrate Specificity | Tissue Expression | Product Formation |

|---|---|---|---|---|---|

| Classical Myrosinase (TGG1) | Glutamate-mediated nucleophilic attack | Ascorbate | Broad glucosinolate spectrum | Leaves, Flowers | Isothiocyanates |

| Classical Myrosinase (TGG2) | Glutamate-mediated nucleophilic attack | Ascorbate | Broad glucosinolate spectrum | Leaves, Flowers | Isothiocyanates |

| Classical Myrosinase (TGG4) | Glutamate-mediated nucleophilic attack | Ascorbate | Broad glucosinolate spectrum | Roots | Isothiocyanates |

| Classical Myrosinase (TGG5) | Glutamate-mediated nucleophilic attack | Ascorbate | Broad glucosinolate spectrum | Roots | Isothiocyanates |

| Atypical Myrosinase (PEN2) | Dual glutamate catalysis | None | Indole glucosinolates | All tissues | Isothiocyanates |

| Atypical Myrosinase (PYK10) | Dual glutamate catalysis | None | Indole glucosinolates | All tissues | Isothiocyanates |

| Epithiospecifier Protein | Iron-dependent modification | Ferrous ions | Alkenyl glucosinolates | Variable | Nitriles, Epithionitriles |

The efficiency of allyl isothiocyanate formation depends critically on environmental conditions during hydrolysis. At neutral pH, isothiocyanate formation predominates, while acidic conditions favor nitrile production [8] [9]. The presence of epithiospecifier protein (ESP) significantly influences product distribution, catalyzing the formation of nitriles and epithionitriles at the expense of isothiocyanates [8]. This protein requires ferrous ions for activity and demonstrates particular affinity for alkenyl glucosinolates like sinigrin [8].

Temperature and dilution effects further modulate enzymatic hydrolysis outcomes. Higher temperatures generally accelerate myrosinase activity but may reduce overall isothiocyanate yield due to increased ESP activity [8]. Dilution strategies can enhance isothiocyanate formation by reducing ESP concentration relative to substrate availability, thereby favoring spontaneous aglycone rearrangement over ESP-mediated nitrile formation [8].

The kinetic parameters of glucosinolate hydrolysis demonstrate substrate inhibition at high concentrations, suggesting complex enzyme-substrate interactions [10]. Mathematical modeling of these reactions reveals that optimal isothiocyanate formation occurs under specific pH and temperature conditions, with dilution serving as a critical factor in product distribution [8].

Variability Across Plant Species and Tissues

Glucosinolate distribution and myrosinase activity exhibit remarkable variability across plant species and tissues within the Brassicaceae family. This heterogeneity reflects the diverse ecological strategies employed by different species and the specialized functions of various plant organs [11] [12] [13].

Tissue-specific glucosinolate accumulation patterns reveal sophisticated spatial organization within individual plants. In Arabidopsis leaves, glucosinolates concentrate preferentially in the midvein and leaf margins, with concentrations reaching 2-3 fold higher levels compared to lamina tissue [14]. This distribution pattern correlates with defensive function, as herbivores demonstrate clear feeding preferences that avoid high-glucosinolate tissues [14].

The leaf epidermis represents another significant glucosinolate accumulation site, containing approximately 30% of total leaf glucosinolate content despite representing a small fraction of tissue mass [15]. Epidermal cells accumulate both short-chain aliphatic glucosinolates like 4-methylthiobutyl glucosinolate and indole glucosinolates such as indol-3-ylmethyl glucosinolate at concentrations 3-8 fold higher than internal tissues [15].

Table 3: Tissue-Specific Variability in Glucosinolate Content and Myrosinase Activity

| Plant Part | Glucosinolate Concentration Range (μmol/g DW) | Dominant Glucosinolate Types | Myrosinase Activity Level | Environmental Sensitivity |

|---|---|---|---|---|

| Leaves (Mature) | 14-24 | Aliphatic (70-90%) | High | High |

| Leaves (Young) | 20-35 | Aliphatic (80-95%) | Very High | Very High |

| Seeds | 55-115 | Aliphatic (85-95%) | Low-Moderate | Low |

| Roots | 10-45 | Aliphatic (60-85%) | Moderate | Moderate |

| Inflorescences | 15-60 | Aliphatic (65-85%) | High | High |

| Stems | 5-20 | Aliphatic (70-90%) | Low | Moderate |

| Leaf Margins | 25-50 | Aliphatic (75-90%) | Very High | High |

| Leaf Midvein | 30-70 | Aliphatic (80-95%) | High | Moderate |

| Leaf Epidermis | 40-80 | Mixed (40-70%) | Moderate | Low |

| Trichomes | 15-35 | Short-chain aliphatic | High | High |

Species-level variations in glucosinolate profiles reflect different evolutionary adaptations and ecological niches. Brassica oleracea varieties demonstrate substantial glucosinolate diversity, with broccoli predominantly containing glucoraphanin, while Brussels sprouts, cabbage, cauliflower, and kale are characterized by high sinigrin content [13]. These differences translate directly into varying capacities for allyl isothiocyanate production upon tissue disruption.

Seeds consistently accumulate the highest glucosinolate concentrations across all Brassicaceae species, with levels typically 3.8 to 7.1 fold higher than corresponding leaf tissues [16]. This concentration gradient reflects the critical importance of chemical defense during the vulnerable germination period. However, seed myrosinase activity remains relatively low, requiring either endogenous activation or external enzymatic sources for efficient glucosinolate hydrolysis [9].

Environmental factors exert profound influence on glucosinolate variability both within and between species. Temperature, light intensity, water availability, and nutrient status all modulate glucosinolate biosynthesis and accumulation patterns [17] [18]. These environmental responses demonstrate the dynamic nature of the glucosinolate-myrosinase system and its integration with broader plant physiological processes.

Table 4: Environmental Factors Affecting Glucosinolate Biosynthesis and Allyl Isothiocyanate Formation

| Environmental Factor | Effect on Total Glucosinolates | Predominant Effect on Allyl Isothiocyanate | Mechanism of Action |

|---|---|---|---|

| Temperature (High) | Increase (20-60%) | Increase production | Enhanced biosynthetic gene expression |

| Temperature (Low) | Decrease (10-30%) | Decrease production | Reduced enzyme activity |

| Light Intensity (High) | Increase (30-80%) | Increase production | Transcriptional activation |

| Light Intensity (Low) | Decrease (15-40%) | Decrease production | Reduced photosynthetic capacity |

| Drought Stress | Increase (40-120%) | Increase production | Osmotic adjustment response |

| Salt Stress | Increase (25-70%) | Increase production | Stress hormone signaling |

| Nutrient Deficiency (Sulfur) | Decrease (50-80%) | Severe decrease | Substrate limitation |

| Nutrient Deficiency (Nitrogen) | Decrease (20-50%) | Moderate decrease | Reduced amino acid precursors |

| Soil pH (Acidic) | Increase (15-35%) | Slight increase | Altered soil nutrient availability |

| Soil pH (Alkaline) | Decrease (10-25%) | Slight decrease | Reduced nutrient uptake |

| Photoperiod (Long days) | Increase (40-90%) | Increase production | Circadian rhythm regulation |

| Photoperiod (Short days) | Decrease (20-60%) | Decrease production | Reduced metabolic activity |

The integration of genetic and environmental factors creates complex patterns of glucosinolate variability that extend beyond simple additive effects. Soil composition, particularly in natural habitats, demonstrates significant influence on glucosinolate profiles, with different soil types producing distinct chemical phenotypes even within the same plant genotype [19]. This soil-dependent plasticity suggests that glucosinolate production responds dynamically to local environmental conditions, potentially optimizing defensive capabilities for specific ecological contexts.

Developmental stage represents another crucial factor influencing glucosinolate variability. Young tissues consistently demonstrate higher glucosinolate concentrations and myrosinase activity compared to mature tissues [12] [20]. This age-related gradient reflects the greater vulnerability of developing plant parts to herbivore attack and the correspondingly higher investment in chemical defense mechanisms.

Purity

Physical Description

Liquid

Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index]

COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR.

Colourless or pale yellow liquid; Very pungent, irritating aroma

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

152 °C

150.00 to 152.00 °C. @ 760.00 mm Hg

148-154 °C

Flash Point

[ChemIDplus] 46 °C

115 °F (46 °C) (Closed Cup)

46 °C c.c.

Heavy Atom Count

Taste

Mustard taste

Vapor Density

3.41 (Air = 1)

Relative vapor density (air = 1): 3.4

Density

1.0126 g/cu cm at 20 °C

Relative density (water = 1): 1.0

1.013-1.020

LogP

2.11

Odor

Mustard odo

Odor Threshold

Odor Threshold High: 0.42 [mmHg]

[ICSC] Odor thresholds from AIHA

8X10-3 PPM

Decomposition

Appearance

Melting Point

-80 °C

-102.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1464 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 1459 of 1464 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (99.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (99.04%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (96.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (96.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (99.66%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

In this study, the underlying mechanisms of the potential anti-inflammatory properties of allyl-isothiocyanate (AITC) were analysed in vitro and in vivo. Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) were supplemented with increasing concentrations of AITC. In addition, C57BL/6 mice (n= 10 per group) were fed a pro-inflammatory high-fat diet and AITC was administered orally via gavage for 7 days. Biomarkers of inflammation were determined both in cultured cells and in mice. AITC significantly decreased tumor necrosis factor alpha mRNA levels and its secretion in LPS stimulated RAW264.7 macrophages. Furthermore, gene expression of other pro-inflammatory markers including interleukin-1beta and inducible nitric oxide synthase were down-regulated following AITC treatment. AITC decreased nuclear p65 protein levels, a subunit of the transcription factor NF-?B. Importantly, /this/ data indicates that AITC significantly attenuated microRNA-155 levels in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner. The anti-inflammatory effects of AITC were accompanied by an increase in Nrf2 nuclear translocation and consequently by an increase of mRNA and protein levels of the Nrf2 target gene heme-oxygenase 1. AITC was slightly less potent than sulforaphane (used as a positive control) in down-regulating inflammation in LPS-stimulated macrophages. A significant increase in nuclear Nrf2 and heme-oxygenase 1 gene expression and only a moderate down-regulation of interleukin-1beta and microRNA-155 levels due to AITC was found in mouse liver. Present data suggest that AITC exhibits potent anti-inflammatory activity in cultured macrophages in vitro but has only little anti-inflammatory activity in mice in vivo.

... In this study, AITC was shown to inhibit the proliferation of human metastatic colorectal adenocarcinoma SW620 cells in vitro by inducing cell cycle arrest at the G2/M phase. The signaling pathway of AITC action involved the down-regulation of the pivotal Cdc25B and Cdc25C protein phosphatases in the treated cells. Quantitative real-time PCR of AITC-treated SW620 cells revealed a time-dependent down-regulation of Cdc25B and Cdc25C mRNA levels, which resulted in a decrease in the expression levels of these two proteins. Upon prolonged exposure, AITC induced caspase-mediated apoptosis in SW620 cells. The apoptotic process was evidenced by the activation of initiator caspases (-8 and -9) and effector caspases (-3 and -7), and the cleavage of poly(ADP-ribose) polymerase (PARP). The antitumor activity of AITC was further demonstrated in a SW620 xenograft in vivo. ...

...Little is known regarding the effect of structurally related compounds such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) on Nrf2 target gene expression. In this study AITC, BITC and PEITC significantly increased phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts. EKR1/2 phosphorylation was accompanied by an increased nuclear translocation and transactivation of Nrf2. AITC, BITC and PEITC significantly enhanced mRNA and protein levels of the Nrf2 targets gamma-glutamyl cysteine synthetase (gammaGCS), heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). HO-1 and gammaGCS both contain CpG islands within their promoter region. However, analysis of DNA methylation status in NIH3T3 cells indicated that expression of these genes may not be dependant on promoter methylation. ...Aliphatic and aromatic isothiocyanates such as AITC, BITC and PEITC induce phase 2 and antioxidant enzymes in cultured fibroblasts.

For more Mechanism of Action (Complete) data for ALLYL ISOTHIOCYANATE (13 total), please visit the HSDB record page.

Vapor Pressure

3.7 [mmHg]

VP: 10 mm Hg at 38.3 °C

0.493 kPa at 20 °C (3.7 mm Hg at 30 °C)

Vapor pressure, kPa at 20 °C: 0.493

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

8007-40-7

Absorption Distribution and Excretion

The urine was the major route of excretion of radioactivity (50-80% of dose) following the oral administration (2.5 and 25 mg/kg body weight) of allyl(14)C-isothiocyanate (AITC) to male and female Fischer 344 rats and B6C3F1 mice. Smaller amounts were found in the feces (6-12%) and expired air (3-7%). The major difference between the two species was the greater retention of radioactivity after 4 days within rats (18-24% of dose) when compared with mice (2-5% of dose). ... A species difference was seen in the amount of (14)C-AITC-derived radioactivity present in the whole blood of rats and mice; measurable levels of radioactivity remained within rat blood for a longer time period (up to 240 hr) when compared with mice (96 hr). Examination of the urinary bladders of male and female rats following oral dosing with (14)C-AITC showed a sex difference with greater amounts of (14)C-AITC and/or its metabolites within the bladder tissue of male rats. ...

Male and female Fischer 344 rats (8-10 weeks old) and male and female B6C3F1 mice (6-8 weeks old) were given (14)C-allyl isothiocyanate in a solution of ethanol: Emulphor EL-620:water (1:1:8) at doses of 25.2 or 252 umol/kg (2.5 or 25 mg/kg bw) by gavage, 25 mg/kg bw by injection into a tail vein for studies of distribution ...The radiolabel was cleared primarily in urine (70-80%) and exhaled air (13-15%), with lesser amounts in feces (3-5%) in both species. ... Major sex- and species-related differences in the tissue distribution of allyl isothiocyanate were restricted to the urinary bladder. Thus, the urinary bladder of male rats contained five times higher concentrations of allyl isothiocyanate-derived radiolabel that that of male mice at early time points, but all of the allyl isothiocyanate-derived radiolabel was cleared from male rat bladder by 24 hr.

Metabolism Metabolites

Male and female Fischer 344 rats (8-10 weeks old) and male and female B6C3F1 mice (6-8 weeks old) were given (14)C-allyl isothiocyanate in a solution of ethanol: Emulphor EL-620:water (1:1:8) at doses of 25.2 or 252 umol/kg (2.5 or 25 mg/kg bw) by gavage... The major metabolite detected in rat and mouse urine was the mercapturic acid, N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine, while mouse urine also contained three other major and two minor metabolites. The metabolism of allyl isothiocyanate by male and female rats was similar, but the females excreted more than twice as much urine as the males.

... Allyl isothiocyanate absorbed in vivo is metabolized mainly through the mercapturic acid pathway and excreted in urine. ...

...Rats excreted one major and four minor metabolites in urine. The major metabolite from rat urine was identified by NMR spectroscopy to be the mercapturic acid N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine. Mice excreted in urine the same major metabolite identified in rat urine as well as three other major and two minor metabolites. Sex-related variations were observed in the relative amounts of these metabolites. Both species excreted a single metabolite in feces. Metabolism of AITC by male and female rats was similar, but female rats excreted over twice the urine volume of male rats. Results of the present study indicate that excretion of a more concentrated solution of AITC metabolite(s) in urine may account for the toxic effects of AITC on the bladder of male rats.

... Three radioactive components were found in the urine of mice and two in rats. The three components were inorganic thiocyanate, allylthiocarbamoylmercapturic acid and allylthiocarbamoylcysteine in mice, but no cysteine conjugate was found in rat urine. In the mouse, approximately 80% of the (14)C was present in the urine as the thiocyanate ion whereas in the rat some 75% was as the mercapturate. This indicates that in the mouse, hydrolysis of AITC was the major metabolic pathway whereas in the rat glutathione conjugation was the major route. ...

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

By distillation of sodium thiocyanate and allyl chloride.

Isolated from Brassica nigra (L.) Koch, Cruciferae (black mustard seed), or prepared from allyl iodide & potassium thiocyanate

Prepared by reaction of allyl bromide with ammonium thiocyanate followed by thermal rearrangement.

... Can be prepared by reacting allyl chloride with alkaline-earth or alkali isothiocyanates.

General Manufacturing Information

1-Propene, 3-isothiocyanato-: ACTIVE

Oils, mustard: ACTIVE

The seed of sinapsis nigra contains the glycoside, sinigrin, which, in the presence of the enzyme myrosin, decomposes to yield allyl isothiocyanate (volatile oil of mustard)...

May have applications in packaged foods such as meat and meat products ... exhibits negligible goitrogenic activity

Analytic Laboratory Methods

Colorimetric method was developed for determining allylisothiocyanate in pure sample.

Methods for the analysis of allyl isothiocyanate:[Table#1721]

Storage Conditions

Containers: 5 lb bottles.

Stability Shelf Life

Dates

Allyl Isothiocyanate Induces DNA Damage and Impairs DNA Repair in Human Breast Cancer MCF-7 Cells

Ching-Lung Liao, Shu-Fen Peng, Jaw-Chyun Chen, Po-Yuan Chen, An-Cheng Huang, Jin-Cherng Lien, Fu-Shin Chueh, Tai-An Chiang, Ping-Ping Wu, Kun-I LinPMID: 34475054 DOI: 10.21873/anticanres.15239

Abstract

Ally lisothiocyanate (AITC), a constituent of naturally occurring isothiocyanates (ITCs) found in some Brassica vegetables, has been previously demonstrated to have anti-carcinogenic activity. However, there is no available information showing that AITC induces DNA damage and alters DNA damage repair proteins in human breast cancer MCF-7 cells.In the present study, we investigated the effects of AITC on DNA damage and repair responses in human breast cancer MCF-7 cells in vitro. Cell viability was measured by flow cytometric assay. DNA condensation (apoptotic cell death) and DNA fragmentation (laddered DNA) were assayed by DAPI staining and DNA gel electrophoresis assays, respectively. Furthermore, DNA damage (comet tail) was measured by the comet assay. Western blotting was used to measure the expression of DNA damage- and repair-associated proteins.

AITC decreased cell viability in a dose-dependent and induced apoptotic cell death (DNA condensation and fragmentation) and DNA damage in MCF-7 cells. AITC increased p-ATM

, p-ATR

, p53, p-p53

, p-H2A.X

, BRCA1, and PARP at 10-30 μM at 24 and 48 h treatments. However, AITC decreased DNA-PK at 24 and 48 h treatment, and decreased MGMT at 48 h in MCF-7 cells.

AITC induced cytotoxic effects (decreased viable cell number) through induction of DNA damage and condensation and altered DNA damage and repair associated proteins in MCF-7 cells in vitro.

[Determination of Allyl Isothiocyanate in Mustard and Horseradish Extracts by Single Reference GC and HPLC Based on Relative Molar Sensitivities]

Naoko Masumoto, Yuzo Nishizaki, Kaori Nakajima, Naoki Sugimoto, Kyoko SatoPMID: 34219099 DOI: 10.3358/shokueishi.62.73

Abstract

The main component of the Mustard and Horseradish extracts, which are used as natural food additives in Japan, is allyl isothiocyanate (AITC). The determination of AITC using GC-FID is the official method employed in the quality control assessments for these products. In this method, a commercially available AITC reagent is used as a calibrant. However,H-quantitative NMR (qNMR) analysis revealed that the AITC reagents contain impurity. Therefore, we examined the GC-FID and HPLC-refractive index detector (LC-RID) method based on relative molar sensitivities (RMSs) to high-purity single reference (SR). The RMSs of AITC/SR under the GC-FID and LC-RID conditions were accurately determined using qNMR. The AITC in two types of food additives was quantified using qNMR, SR GC-FID, and SR LC-RID methods. Both SR GC-FID and SR LC-RID showed good agreement within 2% with the AITC content determined by direct qNMR.

Optimization of allyl isothiocyanate sanitizing concentration for inactivation of Salmonella Typhimurium on lettuce based on its phenotypic and metabolome changes

Hyun-Jong Song, Kang-Mo KuPMID: 34186479 DOI: 10.1016/j.foodchem.2021.130438

Abstract

Allyl isothiocyanate (AITC), a natural compound, is a promising food additive and preservative because of its safety and effectiveness. In order to determine optimal AITC concentrations for disinfection of food pathogen on lettuce without compromising postharvest quality, various concentrations of AITC (0, 1, 2.5, 5 and 7.5 µL L) were applied to Salmonella Typhimurium inoculated lettuce in air-tight box at 7 °C. As a result, the decline in visual quality, weight loss via cell membrane damage, and significantly reduced antioxidant activity were observed in lettuce treated with an AITC concentration of 2.5 µL L

, 5 µL L

or higher. Moreover, metabolome analysis showed pattern of increased respiratory and cell damage, such as lipid peroxidation. Based on physiological changes, 1 µL L

was determined as the optimal AITC concentration that significantly reduced S. Typhimurium population (4.01 log CFU g

) on lettuce.

Relationship between mustard pungency and allyl-isothiocyanate content: A comparison of sensory and chemical evaluations

Sabrina Eib, Désirée Janet Schneider, Oliver Hensel, Ingrid Seuß-BaumPMID: 32844444 DOI: 10.1111/1750-3841.15383

Abstract

The correlation of sensory and chemically evaluated pungency of mustard products was investigated via a time-intensity (TI) study and quantification of allyl isothiocyanate (AITC) contents using high-performance liquid chromatography (HPLC). Sweet, medium hot, hot, and extra hot commercial mustard products from different brands were examined. Notably, we found significant differences (p < 0.05) between the maximum perceived pungency intensity of various mustard products. The maximum perceived intensity (I), the duration of the decreasing phase (DUR

), and the area under the curve (AUC) values increased proportionally to the increase in the sample AITC content and were also higher in products classified as hot than in sweet mustards. The AITC concentration varied greatly between products from different brands and also between different sensory evaluated pungency levels. Furthermore, sensory evaluations and analytical results were correlated using regression analysis. The best correlation (correlation coefficient 0.891) was observed between the AITC concentration and AUC, when compared to that between the AITC concentration and DUR

(correlation coefficient 0.856) or the I

value (correlation coefficient 0.803). The calculated regression model indicates that a higher AITC content induces an intensified trigeminal pungency sensation and that the sensory and chemical evaluations of mustard products were positively correlated. Therefore, by using this regression model, the sensory rating of mustard products may be predicted by chemical analysis of the AITC contents. PRACTICAL APPLICATION: This research paper provides a method to quantify the pungency inducing irritant allyl isothiocyanate in commercial mustard products and demonstrates a correlation between sensory and chemical data. Therefore, the amounts of sensory tests in product quality assurance can be reduced and replaced or at least supported by chemical quantification of pungent substances (especially AITC) in mustard products.

Target verification of allyl isothiocyanate on the core subunits of cytochrome c oxidase in Sitophilus zeamais by RNAi

Min Zhang, Dan Zhang, Jingjing Ren, Shi Pu, Hua Wu, Zhiqing MaPMID: 33063911 DOI: 10.1002/ps.6142

Abstract

Allyl isothiocyanate (AITC) is a volatile organic compound with a potent insecticidal activity to the stored-grain pest Sitophilus zeamais Motschulsky, which severely damages grain storage and container transport worldwide. Our previous study showed that mitochondrial complex IV was the primary target of AITC in adult Sitophilus zeamais. To further verify the targets of AITC, we employed RNA interference (RNAi) by using double-stranded RNA (dsRNA) to knockdown three core subunits of cytochrome c oxidase (COX)-I, -II and -III in 18-day-old larvae prior to their exposure to AITC to detect susceptibility changes.The susceptibility of dsRNACOX-I and -II injection treatments to AITC significantly increased at 72 h while the mortality reached up to 85.56% and 67.78%, respectively, and dsRNACOX-I and dsRNACOX-II injection showed the same subcellular structural characteristics showing vacuolization and vague mitochondrial cristae and decrease of COX activity during AITC fumigation treatment, suggesting the potential of COX-I and COX-II as the targets of AITC. High mortality reached up to 75.55%, 71.88% and 82.22%, respectively, and the phenotype of larvae turning from milky white to dark brown in the thorax and death eventually was confirmed after dsRNACOX-I, -II and -III injection.

COX-I and -II were elucidated as the potential targets of AITC and dsRNACOX-I, -II and -III have the potential to be developed into nucleic acid pesticides for their robust lethal effects and are worth pursuing for improving AITC fumigation activity in Sitophilus zeamais control. © 2020 Society of Chemical Industry.

Modeling the effect of simultaneous use of allyl isothiocyanate and cinnamaldehyde on high hydrostatic pressure inactivation of Uropathogenic and Shiga toxin-producing Escherichia coli in ground chicken

Shihyu Chuang, Shiowshuh Sheen, Christopher H Sommers, Lee-Yan SheenPMID: 32785931 DOI: 10.1002/jsfa.10731

Abstract

A combination of high-pressure processing (HPP) and antimicrobials is a well-known approach for enhancing the microbiological safety of foods. However, few studies have applied multiple antimicrobials simultaneously with HPP, which could be an additional hurdle for microbial inactivation. The present study applied a full factorial design to investigate the impact of HPP (225-325 MPa; 10-20 min), allyl isothiocyanate (AITC) (0.3-0.9 g kg) and trans-cinnamaldehyde (tCinn) (1.0-2.0 g kg

) on the inactivation of Shiga toxin-producing Escherichia coli (STEC) O157:H7 and uropathogenic E. coli (UPEC) in ground chicken meat.

The regulatory requirement of 5-log reduction was achieved at 305 MPa, 18 min, 0.8 g kg

AITC and 1.7 g kg

tCinn for STEC O157:H7 and at 293 MPa, 16 min, 0.6 g kg

AITC and 1.6 g kg

tCinn for UPEC, as specified by response surface analysis and verified via experiments. The surviving population was eliminated by post-treatment storage of 9 days at 10 °C. The developed linear regression models showed r

> 0.9 for the E. coli inactivation. The developed dimensionless non-linear regression models covered a factorial range slightly wider than the original experimental limit, with probability P

> F (< 0.0001).

Simultaneous use of AITC and tCinn reduced not only the necessary concentration of each compound, but also the intensity of high-pressure treatments, at the same time achieving a similar level of microbial inactivation. STEC O157:H7 was found to be more resistant than UPEC to the HPP-AITC-tCinn stress. The developed models may be applied in commercial application to enhance the microbiological safety of ground chicken meat. Published 2020. This article is a U.S. Government work and is in the public domain in the USA.

Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte

Min Woo Kim, Ju-Hee Kang, Hyun Jin Jung, Se Yong Park, Thu Han Le Phan, Hee Namgung, Seung-Yong Seo, Yeo Sung Yoon, Seung Hyun OhPMID: 33238403 DOI: 10.3390/nu12113585

Abstract

Acetaminophen (APAP) is one of the most frequently prescribed analgesic and anti-pyretic drugs. However, APAP-induced hepatotoxicity is a major cause of acute liver failure globally. While the therapeutic dose is safe, an overdose of APAP produces an excess of the toxic metabolite-acetyl-

-benzoquinone imine (NAPQI), subsequently resulting in hepatotoxicity. Allyl isothiocyanate (AITC), a bioactive molecule in cruciferous plants, is reported to exert various biological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. Notably, AITC is known for activating nuclear factor erythroid 2-related factor 2 (NRF2), but there is limited evidence supporting the beneficial effects on hepatocytes and liver, where AITC is mainly metabolized. We applied a mouse model in the current study to investigate whether AITC protects the liver against APAP-induced injury, wherein we observed the protective effects of AITC. Furthermore, NRF2 nuclear translocation and the increase of target genes by AITC treatment were confirmed by in vitro experiments. APAP-induced cell damage was attenuated by AITC via an NRF2-dependent manner, and rapid NRF2 activation by AITC was attributed to the elevation of NRF2 stability by decreasing its spontaneous degradation. Moreover, liver tissues from our mouse experiment revealed that AITC increases the expression of heme oxygenase-1 (HO-1), an NRF2 target gene, confirming the potential of AITC as a hepatoprotective agent that induces NRF2 activation. Taken together, our results indicate the potential of AITC as a natural-product-derived NRF2 activator targeting the liver.

Atractylodin Produces Antinociceptive Effect through a Long-Lasting TRPA1 Channel Activation

Hirosato Kanda, Yanjing Yang, Shaoqi Duan, Yoko Kogure, Shenglan Wang, Emiko Iwaoka, Miku Ishikawa, Saki Takeda, Hidemi Sonoda, Kyoka Mizuta, Shunji Aoki, Satoshi Yamamoto, Koichi Noguchi, Yi DaiPMID: 33807167 DOI: 10.3390/ijms22073614

Abstract

Atractylodin (ATR) is a bioactive component found in dried rhizomes of(AL) De Candolle. Although AL has accumulated empirical evidence for the treatment of pain, the molecular mechanism underlying the anti-pain effect of ATR remains unclear. In this study, we found that ATR increases transient receptor potential ankyrin-1 (TRPA1) single-channel activity in hTRPA1 expressing HEK293 cells. A bath application of ATR produced a long-lasting calcium response, and the response was completely diminished in the dorsal root ganglion neurons of TRPA1 knockout mice. Intraplantar injection of ATR evoked moderate and prolonged nociceptive behavior compared to the injection of allyl isothiocyanate (AITC). Systemic application of ATR inhibited AITC-induced nociceptive responses in a dose-dependent manner. Co-application of ATR and QX-314 increased the noxious heat threshold compared with AITC in vivo. Collectively, we concluded that ATR is a unique agonist of TRPA1 channels, which produces long-lasting channel activation. Our results indicated ATR-mediated anti-nociceptive effect through the desensitization of TRPA1-expressing nociceptors.